molecular formula C6H6BrF2NS B6234353 2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole CAS No. 1781320-87-3

2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole

Cat. No. B6234353
CAS RN: 1781320-87-3
M. Wt: 242.1
InChI Key:
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Description

2-Bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole (BDFMT) is a synthetic compound that has recently been studied for its potential applications in various scientific research fields. BDFMT is a heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms. It is a colorless liquid at room temperature, and its boiling point is 102 °C. BDFMT has been studied for its potential applications in organic synthesis, drug discovery, and materials science.

Mechanism of Action

The mechanism of action of 2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole is not fully understood. It is believed that 2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole can react with various molecules in the presence of a base, resulting in the formation of new compounds. The reaction of 2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole with 1,1-difluoroethylene, for example, results in the formation of 1,1-difluoroethane and 2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole have not been extensively studied. However, it has been shown to have some effect on the metabolism of certain enzymes. 2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole in laboratory experiments include its low cost and its ability to react with a variety of molecules. However, 2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole is a toxic compound and should be handled with care. It is also important to note that 2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole is a highly reactive compound and may react with other molecules in the presence of a base.

Future Directions

Future research on 2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole could focus on its potential applications in drug discovery and materials science. In particular, the mechanism of action of 2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole could be further studied to better understand its effects on enzymes and other molecules. Additionally, further research could be done to explore the synthesis of new compounds using 2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole as a starting material. Finally, research could be done to explore the use of 2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole as a catalyst in organic synthesis reactions.

Synthesis Methods

2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole can be synthesized using a variety of methods. One method involves the reaction of 2-bromo-4-fluoro-5-methyl-1,3-thiazole (BFMT) with 1,1-difluoroethylene in the presence of a base. This reaction yields 2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole and 1,1-difluoroethane as the final products. Another method involves the reaction of BFMT with 1,1-difluoroethyl chloride in the presence of a base. This reaction yields 2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole and 1,1-difluoroethanol as the final products.

Scientific Research Applications

2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole has been studied for its potential applications in organic synthesis, drug discovery, and materials science. In organic synthesis, 2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole has been used to synthesize various heterocyclic compounds, such as 2-bromo-4-fluoro-5-methyl-1,3-thiazole-4-carboxylic acid and 2-bromo-4-fluoro-5-methyl-1,3-thiazole-4-sulfonic acid. In drug discovery, 2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole has been used as a starting material for the synthesis of various drug-like molecules. In materials science, 2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole has been used to synthesize polymers with different properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole involves the reaction of 2-bromo-4-chloro-5-methyl-1,3-thiazole with 1,1-difluoroethane in the presence of a base.", "Starting Materials": [ "2-bromo-4-chloro-5-methyl-1,3-thiazole", "1,1-difluoroethane", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2-bromo-4-chloro-5-methyl-1,3-thiazole to a reaction flask", "Add 1,1-difluoroethane to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract with a suitable solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product" ] }

CAS RN

1781320-87-3

Product Name

2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole

Molecular Formula

C6H6BrF2NS

Molecular Weight

242.1

Purity

95

Origin of Product

United States

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